Delta 9,11-canrenone
Overview
Description
Delta 9,11-Canrenone is a synthetic steroidal compound that belongs to the class of mineralocorticoid receptor antagonists. It is an active metabolite of spironolactone and is used primarily for its diuretic and antihypertensive properties. This compound is known for its ability to inhibit the effects of aldosterone, a hormone that regulates sodium and water balance in the body .
Mechanism of Action
Target of Action
Delta 9,11-Canrenone, also known as 3AC47AUW33, is a steroidal antimineralocorticoid . Its primary targets are mineralocorticoid receptors (MRs), which play a crucial role in regulating electrolyte balance and blood pressure .
Mode of Action
This compound acts as an antagonist to MRs . By binding to these receptors, it prevents the action of mineralocorticoids, hormones that promote the absorption of sodium and water in the kidneys. This interaction results in a diuretic effect, leading to increased excretion of water and sodium, and decreased excretion of potassium .
Biochemical Pathways
It is known to interfere with the renin-angiotensin-aldosterone system (raas), a hormone system that regulates blood pressure and fluid balance . By blocking the action of aldosterone on MRs, this compound disrupts the normal function of this system, leading to its diuretic and antihypertensive effects .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed into the bloodstream . It is then distributed throughout the body, binding to MRs in target tissues . The compound is metabolized in the liver, and the metabolites, along with the unchanged drug, are excreted in the urine . The half-life of elimination was found to be 4.9±1.8 hours (i.v.) and 3.9±1.2 hours (p.o.) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its diuretic and antihypertensive effects. By blocking the action of aldosterone on MRs, it increases the excretion of sodium and water and decreases the excretion of potassium . This leads to a decrease in blood volume and blood pressure. Additionally, by preventing potassium loss, it helps maintain normal heart rhythms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet (especially sodium and potassium intake), hydration status, and co-administration with other medications can affect its diuretic and antihypertensive effects . Furthermore, individual patient factors, such as kidney function and genetic variations in MRs or metabolic enzymes, can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Delta 9,11-Canrenone interacts with various enzymes, proteins, and other biomolecules. It is reportedly more potent as an antimineralocorticoid relative to spironolactone, but is considerably less potent and effective as an antiandrogen . The compound’s role in biochemical reactions is primarily related to its antimineralocorticoid activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antimineralocorticoid . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to be effective in the treatment of hirsutism in women .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an antimineralocorticoid, it binds to mineralocorticoid receptors, blocking their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta 9,11-Canrenone can be synthesized through the microbial transformation of canrenone using Aspergillus ochraceus. The process involves the use of multiple-impeller configurations to enhance the efficiency of the bioconversion . Another method involves the bromination of a precursor compound followed by a reaction with lithium bromide in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced bioreactors and computational fluid dynamics to optimize the microbial transformation process. The choice of impeller configuration plays a crucial role in achieving high conversion ratios and maintaining the stability of the microbial cells .
Chemical Reactions Analysis
Types of Reactions: Delta 9,11-Canrenone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its microbial transformation to 11 α-Hydroxycanrenone, a key intermediate in the synthesis of eplerenone .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a suitable solvent.
Major Products: The major products formed from these reactions include various hydroxylated derivatives and other steroidal intermediates that are valuable in pharmaceutical synthesis .
Scientific Research Applications
Delta 9,11-Canrenone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on mineralocorticoid receptors and its role in cellular signaling pathways.
Comparison with Similar Compounds
Spironolactone: A parent compound of Delta 9,11-Canrenone, used for similar therapeutic purposes.
Eplerenone: Another mineralocorticoid receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Finerenone: A newer non-steroidal mineralocorticoid receptor antagonist with high selectivity and a favorable safety profile.
Uniqueness: this compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for mineralocorticoid receptors. Unlike spironolactone, it has fewer androgenic and progestogenic side effects, making it a more targeted therapeutic agent .
Properties
IUPAC Name |
(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNZISFQKMPWRJ-DOYHNPMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469189 | |
Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95716-71-5 | |
Record name | Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95716-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta9-11-Canrenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.9-11-CANRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC47AUW33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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